molecular formula C10H9NO3S B13789196 Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate

Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate

Cat. No.: B13789196
M. Wt: 223.25 g/mol
InChI Key: ZBILJFOEPSVZQT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.

    Ethyl 2-oxo-2,3-dihydro-1,3-benzimidazole-5-carboxylate: Contains a nitrogen atom in place of sulfur.

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is unique due to the presence of the sulfur atom in its structure, which can impart different chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 2-oxo-3H-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)

InChI Key

ZBILJFOEPSVZQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=O)N2

Origin of Product

United States

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